

# A Technical Guide to Commercial Sourcing and Application of 2'-Deoxyuridine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>

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## Compound of Interest

Compound Name: 2'-Deoxyuridine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>

Cat. No.: B15599041

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers, key applications, and experimental considerations for 2'-Deoxyuridine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>. This isotopically labeled nucleoside is a critical tool in various research fields, including drug development, metabolic studies, and structural biology. Its stable isotope labels allow for precise tracking and quantification in complex biological systems.

## Commercial Suppliers of 2'-Deoxyuridine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>

The following table summarizes the offerings for 2'-Deoxyuridine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub> from prominent commercial suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for detailed specifications.

Supplier	Product Name	Catalog Number	CAS Number	Isotopic Purity	Chemical Purity	Available Quantities
Cambridge Isotope Laboratories, Inc.	2'-Deoxyuridine, ammonium salt ( $^{13}\text{C}_9$ , 98%; $^{15}\text{N}_2$ , 98%)	CNLM-8771-CA	369656-76-8	$^{13}\text{C}$ , 98%; $^{15}\text{N}$ , 98%	$\geq 90\%$	25 $\mu\text{mol}$ , 50 $\mu\text{mol}$ , 100 $\mu\text{mol}$
LGC Standards (TRC)	2'-Deoxyuridine-2- $^{13}\text{C}$ ;1,3- $^{15}\text{N}_2$	TRC-U829907	369656-75-7	Not specified	$>95\%$ (HPLC)	Inquire
Pharmaffiliates	2'-Deoxyuridine- $^{13}\text{C}$ , $^{15}\text{N}_2$	PA STI 026640	369656-76-8	Not specified	Not specified	Inquire
MedchemExpress	2'-Deoxyuridine- $^{13}\text{C}$ , $^{15}\text{N}_2$	HY-138253S	369656-76-8	Not specified	$\geq 98\%$	1 mg, 5 mg, 10 mg

## Core Applications and Experimental Protocols

2'-Deoxyuridine- $^{13}\text{C}$ , $^{15}\text{N}_2$  is primarily utilized in three key research areas: as an internal standard for mass spectrometry-based quantification, in nuclear magnetic resonance (NMR) for structural biology, and for metabolic flux analysis.

### Internal Standard for LC-MS/MS Quantification

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they correct for variability in sample preparation and matrix effects.<sup>[1]</sup>

Experimental Protocol: Quantification of 2'-Deoxyuridine in Plasma

This protocol provides a general framework for the quantification of endogenous 2'-deoxyuridine in plasma samples using 2'-Deoxyuridine- $^{13}\text{C}$ , $^{15}\text{N}_2$  as an internal standard.

- 1. Sample Preparation:
  - Thaw plasma samples on ice.
  - To 100  $\mu\text{L}$  of plasma, add 10  $\mu\text{L}$  of the 2'-Deoxyuridine- $^{13}\text{C}$ , $^{15}\text{N}_2$  internal standard solution (concentration to be optimized based on endogenous levels).
  - Precipitate proteins by adding 300  $\mu\text{L}$  of ice-cold acetonitrile.
  - Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  - Reconstitute the sample in 100  $\mu\text{L}$  of the initial mobile phase.
- 2. LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ) is suitable.
    - Mobile Phase A: 0.1% Formic Acid in Water
    - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
    - Gradient: A linear gradient from 5% to 95% B over several minutes, followed by re-equilibration. The gradient should be optimized to ensure separation from other plasma components.
    - Flow Rate: 0.3 mL/min
    - Injection Volume: 5  $\mu\text{L}$
  - Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Analysis Mode: Multiple Reaction Monitoring (MRM)
  - MRM Transitions (example):
    - 2'-Deoxyuridine: Precursor ion (Q1) m/z 229.1 -> Product ion (Q3) m/z 117.1
    - 2'-Deoxyuridine-<sup>13</sup>C,<sup>15</sup>N<sub>2</sub>: Precursor ion (Q1) m/z 232.1 -> Product ion (Q3) m/z 120.1 (assuming labeling at the uracil base)
  - Instrument parameters such as collision energy and declustering potential must be optimized for the specific instrument used.
- 3. Data Analysis:
    - Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
    - A calibration curve is generated using known concentrations of unlabeled 2'-deoxyuridine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a constant concentration of the internal standard.

## NMR Studies of Nucleic Acid Structure and Dynamics

The incorporation of <sup>13</sup>C and <sup>15</sup>N labeled nucleosides into DNA or RNA oligonucleotides is a powerful technique for resolving their three-dimensional structures and studying their dynamics using heteronuclear NMR spectroscopy.[\[2\]](#)

Experimental Protocol: Enzymatic Synthesis of Labeled DNA for NMR

This protocol outlines a method for producing uniformly <sup>13</sup>C,<sup>15</sup>N-labeled DNA.[\[2\]](#)

- 1. Preparation of Labeled dNTPs:
  - Labeled 2'-deoxyuridine triphosphate (dUTP) and other dNTPs are required. These can be sourced commercially or produced by growing bacteria (e.g., E. coli) in a minimal medium

containing [ $^{13}\text{C}$ ]-glucose and [ $^{15}\text{N}$ ]-ammonium chloride as the sole carbon and nitrogen sources, followed by extraction and enzymatic conversion of nucleotides.

- 2. Enzymatic Synthesis of DNA:
  - The desired DNA sequence is synthesized using a DNA polymerase (e.g., Taq polymerase) and a synthetic DNA template.
  - The reaction mixture includes the template DNA, primers, DNA polymerase, and the  $^{13}\text{C}$ ,  $^{15}\text{N}$ -labeled dNTPs (including the labeled dUTP).
  - The reaction is performed using standard Polymerase Chain Reaction (PCR) protocols.
- 3. Purification of Labeled DNA:
  - The resulting labeled DNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
- 4. NMR Sample Preparation:
  - The purified, labeled DNA is desalted and dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90%  $\text{H}_2\text{O}$ /10%  $\text{D}_2\text{O}$ , pH 6.8).
  - The final sample concentration for NMR studies is typically in the range of 0.5 to 1.5 mM.
- 5. NMR Spectroscopy:
  - A suite of heteronuclear NMR experiments is performed to assign the chemical shifts of the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{15}\text{N}$  nuclei and to determine the structure. Common experiments include:
    - $^1\text{H}$ - $^{15}\text{N}$  HSQC (Heteronuclear Single Quantum Coherence) to observe correlations between protons and their directly attached nitrogens.
    - $^1\text{H}$ - $^{13}\text{C}$  HSQC for proton-carbon correlations.
    - 3D HNCACB, HN(CO)CACB experiments for sequential backbone assignments.

- NOESY (Nuclear Overhauser Effect Spectroscopy) experiments (e.g.,  $^{15}\text{N}$ -edited NOESY-HSQC) to determine through-space proximities between protons, which are crucial for structure calculation.

## Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a cell.[3] By introducing a  $^{13}\text{C}$ -labeled substrate, such as 2'-Deoxyuridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$ , researchers can trace the path of the labeled atoms through the nucleotide synthesis pathways.

### Experimental Workflow for $^{13}\text{C}$ Metabolic Flux Analysis

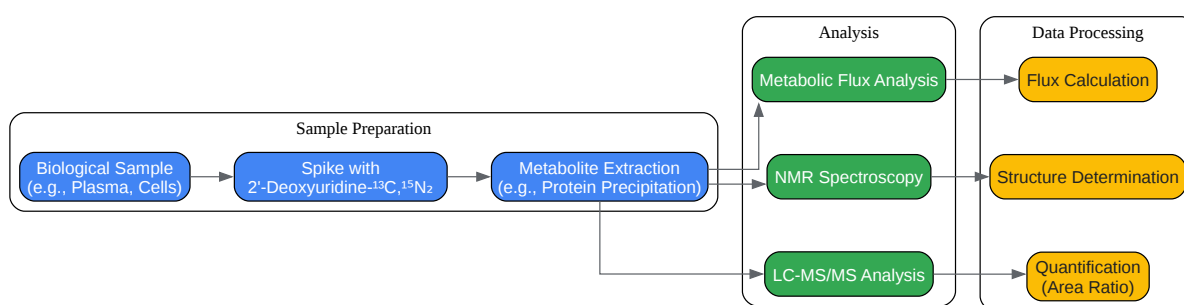
The general workflow for an MFA experiment is as follows:

- 1. Experimental Design:
  - Define the metabolic network of interest (e.g., nucleotide synthesis pathways).
  - Select the appropriate isotopic tracer (e.g., 2'-Deoxyuridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$ ) to maximize the information obtained about the fluxes of interest.
- 2. Tracer Experiment:
  - Culture cells in a defined medium.
  - Introduce the  $^{13}\text{C}$ -labeled substrate and allow the cells to reach an isotopic steady state.
- 3. Isotopic Labeling Measurement:
  - Harvest the cells and extract the metabolites.
  - Analyze the isotopic labeling patterns of the metabolites of interest (e.g., intracellular nucleosides and their derivatives) using GC-MS or LC-MS/MS.
- 4. Flux Estimation:

- Use the measured labeling patterns and a computational model of the metabolic network to calculate the intracellular metabolic fluxes.
- 5. Statistical Analysis:
  - Perform statistical tests to assess the goodness-of-fit of the model and the confidence intervals of the estimated fluxes.

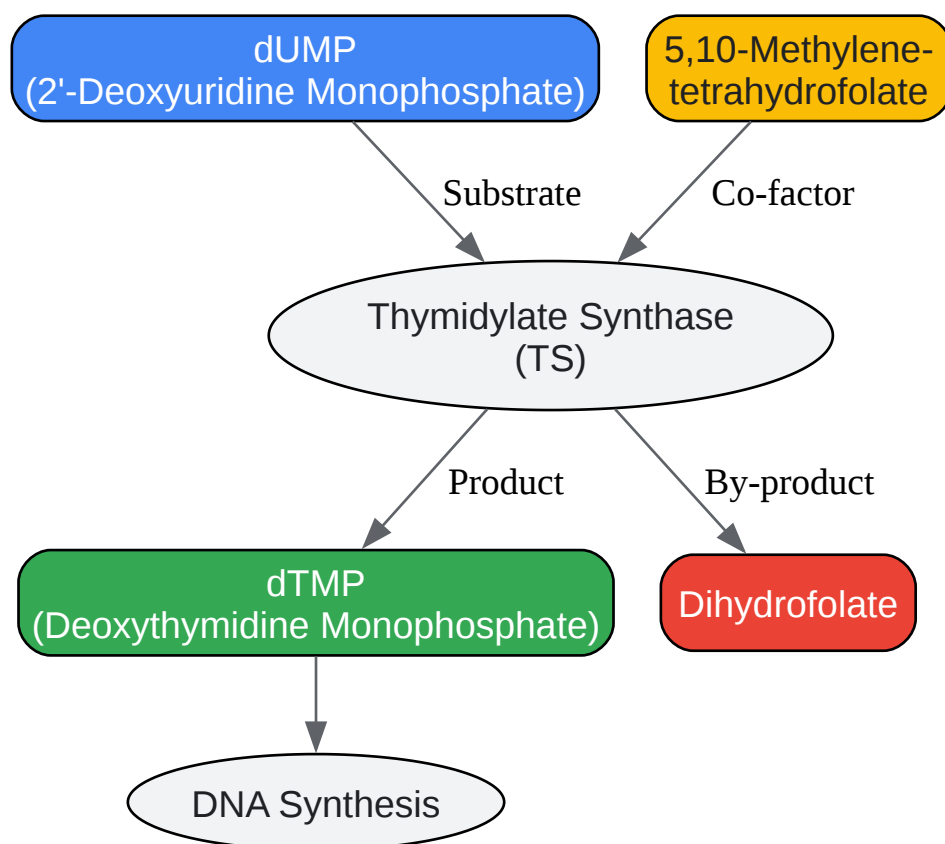
## Visualizations

The following diagrams illustrate key concepts relevant to the use of 2'-Deoxyuridine- $^{13}\text{C}$ ,  $^{15}\text{N}_2$ .



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General experimental workflow for using labeled 2'-Deoxyuridine.



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Simplified Thymidylate Synthase pathway, a key process in DNA synthesis.

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## References

- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Simple, efficient protocol for enzymatic synthesis of uniformly  $^{13}\text{C}$ ,  $^{15}\text{N}$ -labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vanderbilt.edu [vanderbilt.edu]
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[<https://www.benchchem.com/product/b15599041#commercial-suppliers-of-2-deoxyuridine-13c-15n2>]

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